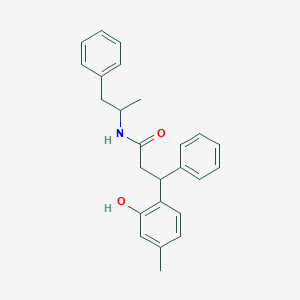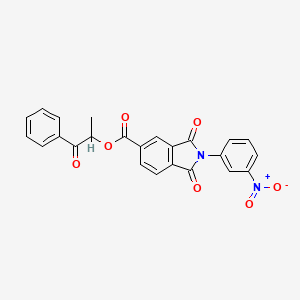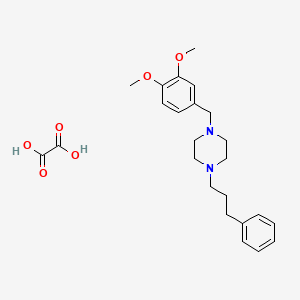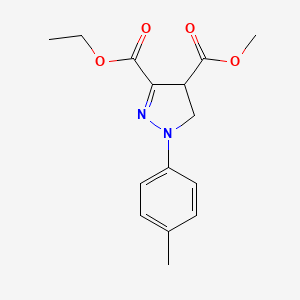
3-(2-hydroxy-4-methylphenyl)-N-(1-methyl-2-phenylethyl)-3-phenylpropanamide
Übersicht
Beschreibung
3-(2-hydroxy-4-methylphenyl)-N-(1-methyl-2-phenylethyl)-3-phenylpropanamide, also known as HMPPA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. HMPPA belongs to the class of compounds called amides, which are widely used in medicinal chemistry for their various pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 3-(2-hydroxy-4-methylphenyl)-N-(1-methyl-2-phenylethyl)-3-phenylpropanamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various signaling pathways. 3-(2-hydroxy-4-methylphenyl)-N-(1-methyl-2-phenylethyl)-3-phenylpropanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-(2-hydroxy-4-methylphenyl)-N-(1-methyl-2-phenylethyl)-3-phenylpropanamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant defenses.
Biochemical and Physiological Effects
3-(2-hydroxy-4-methylphenyl)-N-(1-methyl-2-phenylethyl)-3-phenylpropanamide has been shown to possess analgesic and anti-inflammatory properties in animal models. It has also been shown to reduce oxidative stress and improve antioxidant defenses in various tissues. 3-(2-hydroxy-4-methylphenyl)-N-(1-methyl-2-phenylethyl)-3-phenylpropanamide has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(2-hydroxy-4-methylphenyl)-N-(1-methyl-2-phenylethyl)-3-phenylpropanamide in lab experiments is its high potency and selectivity. 3-(2-hydroxy-4-methylphenyl)-N-(1-methyl-2-phenylethyl)-3-phenylpropanamide has been shown to possess a high affinity for its target receptors and enzymes, which makes it an ideal tool for studying various signaling pathways. However, one of the limitations of using 3-(2-hydroxy-4-methylphenyl)-N-(1-methyl-2-phenylethyl)-3-phenylpropanamide in lab experiments is its low solubility in aqueous solutions. This can make it difficult to prepare stock solutions and to administer the compound to cells or animals.
Zukünftige Richtungen
There are several future directions for research on 3-(2-hydroxy-4-methylphenyl)-N-(1-methyl-2-phenylethyl)-3-phenylpropanamide. One area of interest is the development of more efficient and scalable synthesis methods for 3-(2-hydroxy-4-methylphenyl)-N-(1-methyl-2-phenylethyl)-3-phenylpropanamide. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of 3-(2-hydroxy-4-methylphenyl)-N-(1-methyl-2-phenylethyl)-3-phenylpropanamide in animal models and humans. This will provide valuable information on the safety and efficacy of 3-(2-hydroxy-4-methylphenyl)-N-(1-methyl-2-phenylethyl)-3-phenylpropanamide as a potential therapeutic agent. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(2-hydroxy-4-methylphenyl)-N-(1-methyl-2-phenylethyl)-3-phenylpropanamide and to identify its potential targets in various diseases. Finally, the development of 3-(2-hydroxy-4-methylphenyl)-N-(1-methyl-2-phenylethyl)-3-phenylpropanamide derivatives with improved pharmacological properties is also an area of interest for future research.
Conclusion
In conclusion, 3-(2-hydroxy-4-methylphenyl)-N-(1-methyl-2-phenylethyl)-3-phenylpropanamide is a synthetic compound with promising therapeutic applications. Its analgesic, anti-inflammatory, and antioxidant properties make it an attractive candidate for the treatment of various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-(2-hydroxy-4-methylphenyl)-N-(1-methyl-2-phenylethyl)-3-phenylpropanamide have been discussed in this paper. Further research is needed to fully understand the potential of 3-(2-hydroxy-4-methylphenyl)-N-(1-methyl-2-phenylethyl)-3-phenylpropanamide as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
3-(2-hydroxy-4-methylphenyl)-N-(1-methyl-2-phenylethyl)-3-phenylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to possess analgesic, anti-inflammatory, and antioxidant properties. 3-(2-hydroxy-4-methylphenyl)-N-(1-methyl-2-phenylethyl)-3-phenylpropanamide has also been investigated for its potential use as an anticancer agent. In vitro studies have demonstrated that 3-(2-hydroxy-4-methylphenyl)-N-(1-methyl-2-phenylethyl)-3-phenylpropanamide can induce apoptosis in cancer cells by activating the mitochondrial pathway. 3-(2-hydroxy-4-methylphenyl)-N-(1-methyl-2-phenylethyl)-3-phenylpropanamide has also been shown to inhibit the growth of cancer cells in animal models.
Eigenschaften
IUPAC Name |
3-(2-hydroxy-4-methylphenyl)-3-phenyl-N-(1-phenylpropan-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2/c1-18-13-14-22(24(27)15-18)23(21-11-7-4-8-12-21)17-25(28)26-19(2)16-20-9-5-3-6-10-20/h3-15,19,23,27H,16-17H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLPNTXKJTUBEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CC(=O)NC(C)CC2=CC=CC=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-hydroxy-4-methylphenyl)-3-phenyl-N-(1-phenylpropan-2-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3941314.png)


![2-[(1,3-benzothiazol-2-ylthio)methyl]-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3941354.png)

![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B3941370.png)
![6-amino-3-(1-naphthyl)-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3941373.png)
![5-methyl-4-{1-[(3-methylbutyl)amino]ethylidene}-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3941377.png)
![N-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3941387.png)


![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(2-methoxyphenyl)propanamide](/img/structure/B3941410.png)
